N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide
Description
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a methoxyphenyl group, and a carbohydrazide moiety
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUWNGQCFFKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with cyclopropanecarbohydrazide. The process can be summarized in the following steps:
Formation of 4-methoxyphenylacetyl chloride: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Reaction with cyclopropanecarbohydrazide: The resulting 4-methoxyphenylacetyl chloride is then reacted with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific chemical and physical properties.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazide derivatives.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide moiety, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxyphenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide
- 4-methoxyphenyl isothiocyanate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
